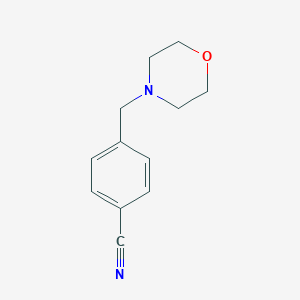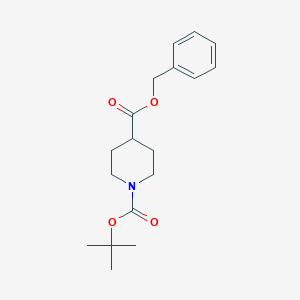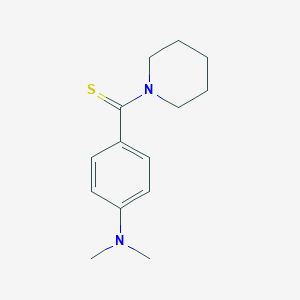
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DMAPT is a synthetic compound that has been shown to possess anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of DMAPT involves the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the regulation of various genes that are involved in inflammation and cancer. DMAPT inhibits the activity of NF-κB by binding to the protein IKKβ, which is a key regulator of the NF-κB pathway. This inhibition results in the downregulation of various genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMAPT has been shown to possess anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMAPT has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. This inhibition results in the downregulation of various genes that are involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DMAPT is a relatively simple molecule to synthesize and can be easily obtained in a laboratory setting. It has been extensively studied for its potential therapeutic applications in various diseases. However, DMAPT has some limitations for lab experiments. It has been shown to be unstable in aqueous solutions and has a short half-life in vivo. This makes it difficult to use in animal studies and clinical trials.
Orientations Futures
For research on DMAPT include the development of more stable analogs, the optimization of dosing regimens, and the exploration of its potential use in combination with other drugs. Additionally, the potential use of DMAPT in the treatment of inflammatory diseases, such as rheumatoid arthritis, should be further explored.
Méthodes De Synthèse
The synthesis of DMAPT involves the reaction of 4-dimethylaminobenzaldehyde with piperidine and thioacetamide. This reaction results in the formation of DMAPT as a white solid with a melting point of 190-192°C. The synthesis of DMAPT is a relatively simple process and can be performed in a laboratory setting.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory and anti-cancer properties. DMAPT has been studied for its potential use in the treatment of various types of cancer, including leukemia, breast cancer, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
Numéro CAS |
58634-27-8 |
|---|---|
Nom du produit |
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione |
Formule moléculaire |
C14H20N2S |
Poids moléculaire |
248.39 g/mol |
Nom IUPAC |
[4-(dimethylamino)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C14H20N2S/c1-15(2)13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3 |
Clé InChI |
NXLJWTIDBNNMJC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)
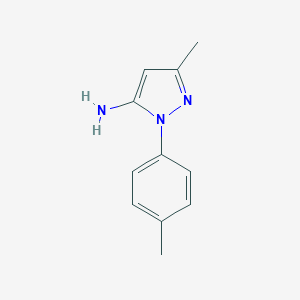
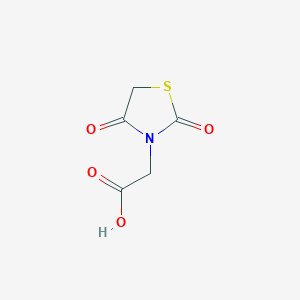
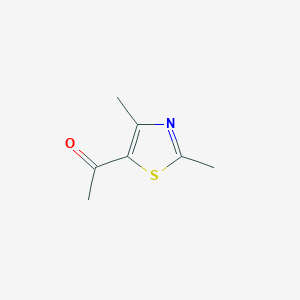
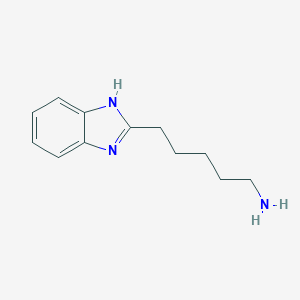
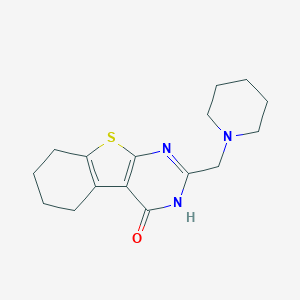
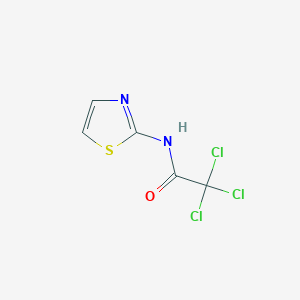
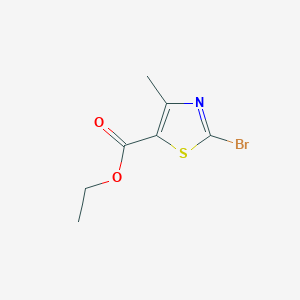
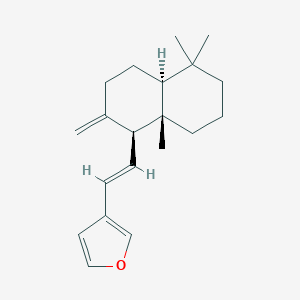
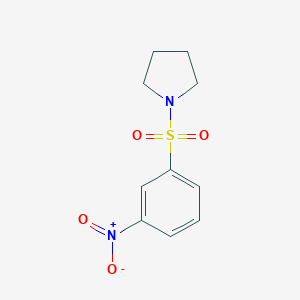
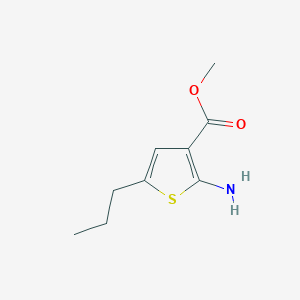
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)
